3-butyl-7-chloro-2-(3-nitrophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-butyl-7-chloro-2-(3-nitrophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-7-chloro-2-(3-nitrophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with 3-butyl-7-chloro-4-hydroxycoumarin in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-butyl-7-chloro-2-(3-nitrophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Reduction: Formation of 3-butyl-7-chloro-2-(3-aminophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione.
Oxidation: Introduction of hydroxyl or carboxyl groups.
Substitution: Formation of derivatives with different substituents on the aromatic ring.
Scientific Research Applications
3-butyl-7-chloro-2-(3-nitrophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-butyl-7-chloro-2-(3-nitrophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-butyl-7-chloro-2-(3-aminophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 3-butyl-7-chloro-2-(3-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 3-butyl-7-chloro-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Uniqueness
The uniqueness of 3-butyl-7-chloro-2-(3-nitrophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group, in particular, contributes to its potential biological activities and makes it a valuable compound for further research.
Properties
IUPAC Name |
3-butyl-7-chloro-2-(3-nitrophenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5/c1-2-3-9-24-19(12-5-4-6-14(10-12)25(28)29)23-20-17(21(24)27)18(26)15-11-13(22)7-8-16(15)30-20/h4-8,10-11H,2-3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCHVGMPNBDIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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